JH-XI-10-02
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH-XI-10-02 is a highly potent and selective degrader of cyclin-dependent kinase 8 (CDK8). It is a proteolysis targeting chimera (PROTAC) that connects ligands for cereblon and CDK8. This compound is known for its ability to induce the proteasomal degradation of CDK8 without affecting its messenger RNA levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
JH-XI-10-02 is synthesized by connecting a cereblon binding ligand, such as pomalidomide, to a CDK8 inhibitor via a polyethylene glycol (PEG) linker . The synthetic route involves multiple steps, including the preparation of the cereblon ligand, the CDK8 inhibitor, and the PEG linker, followed by their conjugation to form the final PROTAC molecule .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of the individual components (cereblon ligand, CDK8 inhibitor, and PEG linker) followed by their conjugation under controlled conditions. The process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
JH-XI-10-02 primarily undergoes proteasomal degradation reactions. It recruits the E3 ligase CRL4 cereblon to promote the ubiquitination and subsequent proteasomal degradation of CDK8 .
Common Reagents and Conditions
The degradation process involves the use of this compound at micromolar concentrations (e.g., 1 micromolar) in cell culture conditions. The reaction typically occurs over a period of 6 to 24 hours .
Major Products
The major product of the reaction is the degraded form of CDK8, which is ubiquitinated and subsequently broken down by the proteasome .
Scientific Research Applications
JH-XI-10-02 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK8 in cancer cell proliferation and survival.
Drug Discovery: This compound serves as a tool compound for developing new PROTACs targeting other proteins involved in diseases.
Cell Biology: It is used to study the mechanisms of protein degradation and the role of CDK8 in cell cycle regulation and transcription.
Mechanism of Action
JH-XI-10-02 exerts its effects by recruiting the E3 ligase CRL4 cereblon to promote the ubiquitination and proteasomal degradation of CDK8. The compound binds simultaneously to CDK8 and cereblon, bringing them into close proximity and facilitating the ubiquitination of CDK8. This leads to the degradation of CDK8 by the proteasome, thereby reducing its levels in the cell .
Comparison with Similar Compounds
Similar Compounds
JH-VIII-49: A simplified analog of cortistatin A that exhibits slightly reduced potency against CDK8 compared to JH-XI-10-02.
CJ-2360: A potent and orally active anaplastic lymphoma kinase (ALK) inhibitor.
CXD101: A selective and orally active class I histone deacetylase (HDAC) inhibitor.
Uniqueness
This compound is unique due to its high selectivity and potency as a CDK8 degrader. Unlike traditional inhibitors, it induces the degradation of CDK8 rather than merely inhibiting its activity. This provides a more effective approach to reducing CDK8 levels and studying its biological functions .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,5S,8R,9S,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61)/t37-,38-,39-,41+,42-,43-,45?,52-,53+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHBTRAPARMGI-GFTKVEOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H69N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.